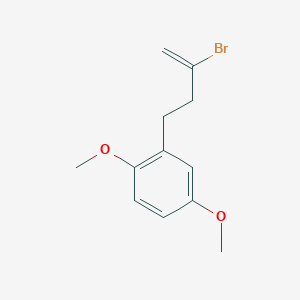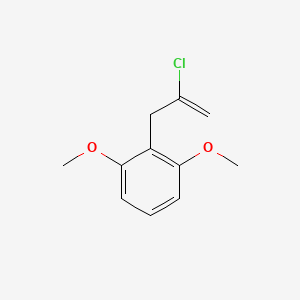
4-(2,4-Dimethylphenyl)-2-methyl-1-butene
Übersicht
Beschreibung
The compound “2,4-Dimethylphenethyl alcohol” is a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
A complex of iron(II) bis(2,4-dimethylphenyl)dithiophosphate with 4-ethylpyridine is synthesized and characterized by elemental analysis, magnetic moment, IR spectroscopy, and single crystal X-ray analysis .Molecular Structure Analysis
The molecular structure of “2,4-Dimethylphenethyl alcohol” can be viewed in both 2-dimensional (2D) and 3-dimensional (3D) chemical structure images . The 2D chemical structure image is also called the skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2,4-Dimethylphenethyl alcohol”, have been studied extensively .Wissenschaftliche Forschungsanwendungen
Ethylene Dimerization and Alphabutol Technology
Research on the production of Butene-1, a crucial compound used to control the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), involves ethylene dimerization techniques. Alphabutol technology, focusing on optimizing selectivity and reducing fouling in the ethylene dimerization process, is significant for industrial applications. This area of study highlights the importance of catalyst development and operational process optimization in chemical manufacturing (Alenezi, Manan, & Zaidel, 2019).
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands for Alzheimer's disease, involving compounds with specific chemical functionalities, underscores the relevance of chemical synthesis and molecular design in developing diagnostic tools. This research domain demonstrates the potential medical applications of compounds with particular structural features, similar to "4-(2,4-Dimethylphenyl)-2-methyl-1-butene" in developing therapeutic and diagnostic agents (Nordberg, 2007).
Gas Separation Using Ionic Liquid Membranes
The study of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, illustrates the application of chemical compounds in environmental technology. Research in this field aims to enhance the efficiency of gas separation processes, which could be relevant to the application of "this compound" in materials science and environmental engineering (Scovazzo, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10(2)5-7-13-8-6-11(3)9-12(13)4/h6,8-9H,1,5,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQPEGJZBCUOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252065 | |
| Record name | 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-75-1 | |
| Record name | 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















